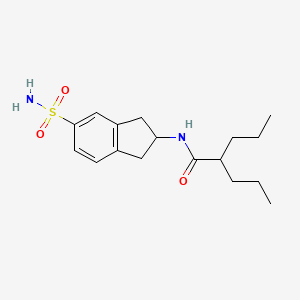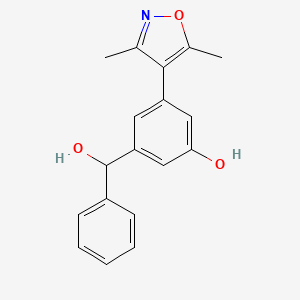
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as lithium citrate, is a chemical compound that combines lithium with citric acid. Citric acid is a tricarboxylic acid, which means it contains three carboxyl functional groups (−COOH). This compound is often used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium citrate can be synthesized by reacting lithium carbonate or lithium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where lithium carbonate or lithium hydroxide is dissolved in water and then citric acid is added gradually. The reaction is exothermic and produces lithium citrate and water as by-products. The reaction can be represented as follows:
Li2CO3+2C6H8O7→2LiC6H5O7+H2O+CO2
Industrial Production Methods
In industrial settings, lithium citrate is produced using similar methods but on a larger scale. The process involves the controlled addition of citric acid to a lithium carbonate or lithium hydroxide solution, followed by crystallization and purification steps to obtain high-purity lithium citrate .
Análisis De Reacciones Químicas
Types of Reactions
Lithium citrate undergoes various chemical reactions, including:
Oxidation: Lithium citrate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Lithium citrate can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium citrate include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving lithium citrate depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized forms of citric acid, while substitution reactions can yield a wide range of substituted citric acid derivatives .
Aplicaciones Científicas De Investigación
Lithium citrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Lithium citrate is studied for its effects on biological systems, particularly its role in cellular metabolism and signaling pathways.
Medicine: It is used in the treatment of bipolar disorder and other psychiatric conditions due to its mood-stabilizing properties.
Mecanismo De Acción
The mechanism by which lithium citrate exerts its effects involves several molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, signal transduction pathways, and gene expression. Lithium citrate is known to modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, which play crucial roles in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Sodium citrate: Similar to lithium citrate but contains sodium instead of lithium. It is commonly used as a buffering agent and food additive.
Potassium citrate: Contains potassium and is used to treat kidney stones and urinary tract infections.
Calcium citrate: Contains calcium and is used as a dietary supplement for calcium.
Uniqueness
Lithium citrate is unique among these compounds due to its specific pharmacological effects, particularly its use in the treatment of psychiatric disorders. The presence of lithium ions imparts distinct biological activities that are not observed with other citrate salts .
Propiedades
Fórmula molecular |
C6H8LiO7+ |
|---|---|
Peso molecular |
199.1 g/mol |
Nombre IUPAC |
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1 |
Clave InChI |
WNCZOFYWLAPNSS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B10768926.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768930.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B10768946.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B10768957.png)
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B10768963.png)

![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B10768975.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B10768976.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
